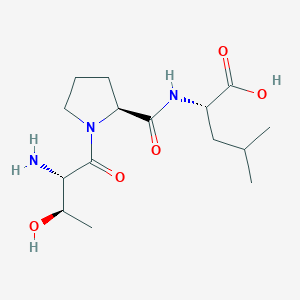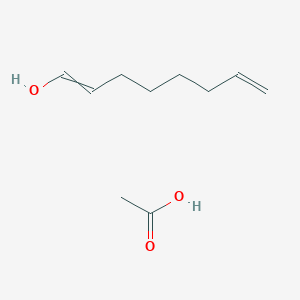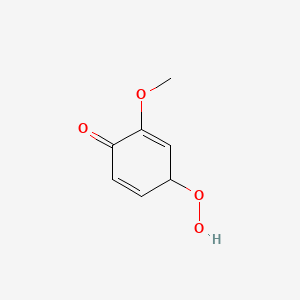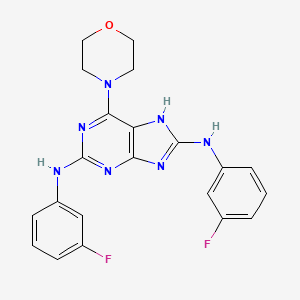![molecular formula C15H13NS B12540500 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol CAS No. 676236-38-7](/img/structure/B12540500.png)
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol is an organic compound that features a benzene ring substituted with a thiol group and an imine linkage to a phenylpropene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol typically involves the condensation of 2-aminobenzenethiol with cinnamaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for about 30 minutes. The product is then isolated by filtration and purified by recrystallization from ethanol and acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Thiol groups can be oxidized to form disulfides. This reaction can be reversed by reduction.
Substitution: The imine linkage can undergo nucleophilic substitution reactions, where the imine nitrogen is replaced by other nucleophiles.
Addition: The double bond in the phenylpropene moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like bromine (Br₂) or iodine (I₂) can be used to oxidize the thiol group to a disulfide.
Reduction: Zinc and acid can reduce disulfides back to thiols.
Nucleophilic Substitution: Strong nucleophiles such as hydrosulfide anion (HS⁻) can be used for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of thiols.
Substituted Imine Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects primarily through its thiol and imine functional groups. The thiol group can form disulfide bonds, which are crucial in protein folding and stability. The imine linkage can participate in various nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzenethiol: Shares the thiol group but lacks the imine linkage and phenylpropene moiety.
Cinnamaldehyde: Contains the phenylpropene moiety but lacks the thiol and imine groups.
Benzothiazole Derivatives: Contain similar structural motifs but differ in the specific arrangement of atoms and functional groups.
Uniqueness
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol is unique due to the combination of its thiol group, imine linkage, and phenylpropene moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
676236-38-7 |
|---|---|
Formule moléculaire |
C15H13NS |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
2-(cinnamylideneamino)benzenethiol |
InChI |
InChI=1S/C15H13NS/c17-15-11-5-4-10-14(15)16-12-6-9-13-7-2-1-3-8-13/h1-12,17H |
Clé InChI |
QRWHQPZRPYSPOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)

![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one](/img/structure/B12540437.png)
![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)

![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)


![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)

